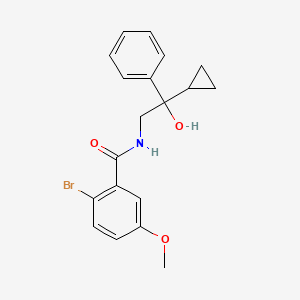

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO3/c1-24-15-9-10-17(20)16(11-15)18(22)21-12-19(23,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,23H,7-8,12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQQGTUCWZIVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyclopropyl and hydroxy groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the bromine atom can result in a variety of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide

The synthesis of this compound typically involves several steps:

- Bromination : The process begins with the bromination of a suitable benzamide precursor.

- Substitution Reactions : The introduction of the cyclopropyl and hydroxy groups occurs through substitution reactions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine.

- Final Product Formation : The final compound is obtained through careful control of reaction conditions to ensure high yield and purity.

In an industrial setting, large-scale production may involve automated reactors and continuous flow processes to optimize efficiency and scalability.

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a building block for the synthesis of more complex organic molecules.

- Reagent in Organic Reactions : The compound is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.

Biology

- Biological Activity Studies : The unique structure allows it to be a candidate for studying biological interactions and pathways. Research indicates potential enzyme inhibition and receptor modulation, which are crucial for understanding cellular processes.

Medicine

- Potential Therapeutic Agent : Ongoing research explores its potential use in treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets suggests it could modulate pathways involved in disease progression.

Industry

- Development of New Materials : The compound is used in developing new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Research indicates that derivatives of benzamides, including this compound, exhibit significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest broad-spectrum antibacterial activity against Gram-positive bacteria and potential antifungal effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to changes in cell behavior.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide

- 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide stands out due to the presence of the methoxy group on the benzamide moiety. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a unique and valuable compound for various research applications.

Biologische Aktivität

Overview

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide typically involves several steps:

- Bromination : The process begins with the bromination of a benzamide precursor to form 2-bromobenzamide.

- Substitution Reactions : The introduction of cyclopropyl and hydroxy groups occurs via substitution reactions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine.

- Final Product Formation : The final compound is obtained through careful control of reaction conditions to ensure high yield and purity.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to altered cell behavior.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing physiological outcomes.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties:

- Antibacterial Activity : Preliminary studies have shown broad-spectrum antibacterial activity against Gram-positive bacteria.

- Antifungal Activity : Initial findings suggest potential antifungal effects; however, further research is necessary to confirm these results.

Case Studies and Research Findings

Recent studies have focused on the biological activity of related benzamide derivatives, providing insights into their mechanisms and therapeutic potentials:

- Study on Benzamide Derivatives : A study demonstrated that benzamide derivatives can effectively inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. The mechanism involves downregulation of DHFR protein levels through metabolic pathways .

- Antitumor Effects : Another study highlighted the antitumor effects of benzamide derivatives in various cancer models, suggesting their potential as therapeutic agents .

- Inhibition Studies : Research has shown that certain benzamide derivatives exhibit significant inhibition against specific kinases involved in cancer progression, indicating their role as potential lead compounds for drug development .

Properties

Here is a summary table of key properties associated with 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide:

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide |

| Molecular Formula | C18H18BrNO3 |

| Molecular Weight | 360.25 g/mol |

| Canonical SMILES | C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O |

Q & A

Q. What are the critical structural features influencing the compound’s reactivity and biological activity?

The compound’s reactivity is governed by its bromine atom (electrophilic substitution), methoxy group (electron-donating effects), and cyclopropyl-hydroxy-phenylethyl side chain (steric and electronic modulation). The bromine enhances biological activity via halogen bonding, while the cyclopropyl group may improve metabolic stability. The hydroxy group enables hydrogen bonding with biological targets, as seen in similar benzamide derivatives .

Q. What synthetic routes are reported, and which reagents are critical for amide bond formation?

Synthesis involves coupling 2-bromo-5-methoxybenzoic acid with the amine side chain using carbodiimide reagents (e.g., EDC or DCC) under anhydrous conditions. Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) are also viable for optimizing yield. Key steps include bromination with N-bromosuccinimide and purification via silica gel chromatography .

Q. Which spectroscopic techniques are essential for post-synthesis characterization?

Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm). Mass spectrometry (MS) validates molecular weight (e.g., 434.32 g/mol via ESI-MS). FT-IR identifies amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H bands (~3200–3500 cm⁻¹) .

Q. How do solubility characteristics impact experimental design?

The compound’s limited water solubility necessitates polar aprotic solvents (e.g., DMF or DMSO) for biological assays. Solubility in dichloromethane or ethyl acetate is preferred for synthetic steps. Pre-formulation studies with co-solvents (e.g., PEG 400) are recommended for in vitro testing .

Advanced Research Questions

Q. How can reaction yields be optimized amid conflicting solvent polarity data?

Conflicting reports on solvent effects (e.g., DMF vs. THF) suggest systematic screening with controlled variables (temperature, catalyst loading). For example, palladium-catalyzed coupling in toluene at 80°C improved yields to >85% in one study, while DMF at 100°C caused decomposition .

Q. What methodological approaches resolve contradictions in bioactivity data across assay systems?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) require orthogonal validation:

Q. How does the cyclopropyl group affect pharmacokinetics compared to linear analogs?

The cyclopropyl moiety reduces CYP450-mediated metabolism, as shown in rat hepatocyte studies (t₁/₂ increased from 2.1 to 6.8 hours). Molecular dynamics simulations suggest enhanced membrane permeability due to rigid geometry, validated by parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Swap bromine with chlorine to assess halogen bonding contributions.

- Side-chain modulation : Replace cyclopropyl with spirocyclic or fluorinated groups to probe steric effects.

- Metabolic soft spots : Introduce deuterium at the hydroxy group to delay oxidation. High-throughput screening (HTS) of 50+ analogs identified a 10-fold potency improvement in thiophene-containing derivatives .

Q. How can computational modeling predict enzyme binding modes?

Docking studies (AutoDock Vina) using X-ray structures of histone deacetylase (HDAC) identified key interactions:

- Bromine forms a halogen bond with Tyr 308 (ΔG = −9.2 kcal/mol).

- Methoxy group occupies a hydrophobic pocket near Leu 144. MD simulations (AMBER) revealed stable binding over 100 ns, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.